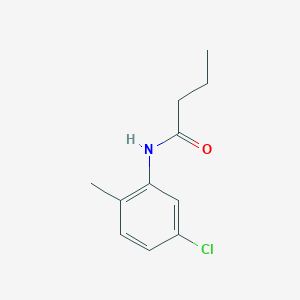

N-(5-chloro-2-methylphenyl)butanamide

Beschreibung

BenchChem offers high-quality N-(5-chloro-2-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-7-9(12)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNNNBHENXCYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of N-(5-chloro-2-methylphenyl)butanamide

An In-depth Technical Guide to the Synthesis of N-(5-chloro-2-methylphenyl)butanamide

Abstract

This technical guide provides a comprehensive overview of the , a substituted N-aryl amide. N-aryl amides are significant structural motifs in medicinal chemistry and materials science. This document details the most direct and efficient synthetic route via the acylation of 5-chloro-2-methylaniline. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization. Furthermore, it explores the rationale behind reagent selection and reaction conditions, providing researchers and drug development professionals with a robust framework for the successful synthesis and validation of this target compound.

Introduction and Significance

Amide bonds are fundamental building blocks in chemistry and biology, most notably forming the backbone of peptides and proteins.[1] The synthesis of N-aryl amides, in particular, is a cornerstone of drug development and agrochemical research, as this functional group is present in a vast array of biologically active molecules.[2] The target molecule, N-(5-chloro-2-methylphenyl)butanamide, belongs to this important class of compounds. Its structure, featuring a substituted aniline core, makes it a valuable intermediate for constructing more complex molecular architectures. The specific substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of the phenyl ring—can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in medicinal chemistry.

This guide focuses on the prevalent and reliable method for synthesizing such compounds: the direct acylation of an aniline derivative.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of N-(5-chloro-2-methylphenyl)butanamide identifies the amide bond as the key disconnection point. This bond is logically formed between an amine and a carboxylic acid derivative. The most straightforward approach involves the reaction of a nucleophilic amine with an electrophilic acylating agent.

Figure 1: Retrosynthetic Disconnection

Caption: Retrosynthetic analysis of the target amide.

This leads to the primary synthetic strategy: the nucleophilic acyl substitution reaction between 5-chloro-2-methylaniline and an activated form of butanoic acid, such as butyryl chloride.

Primary Synthetic Pathway: Acylation of 5-Chloro-2-methylaniline

The reaction proceeds by the nucleophilic attack of the amino group of 5-chloro-2-methylaniline on the electrophilic carbonyl carbon of butyryl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The mechanism is a classic example of nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-chloro-2-methylaniline attacks the carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A base, such as triethylamine or pyridine, removes the proton from the positively charged nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.

Figure 2: Reaction Mechanism Diagram

Sources

An In-depth Technical Guide to the Mechanism of Action of N-(5-chloro-2-methylphenyl)butanamide (TCS 401): A Selective Protein Tyrosine Phosphatase 1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-(5-chloro-2-methylphenyl)butanamide, also known as TCS 401, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator in various signaling pathways, including those governing metabolic processes and cell growth. Its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. This document synthesizes the current understanding of TCS 401's molecular interactions, its impact on downstream signaling cascades, and provides detailed experimental protocols for its characterization.

Introduction: The Significance of Targeting PTP1B

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, thereby playing a crucial role in cellular signaling and regulation. Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor PTP that is ubiquitously expressed and has been identified as a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates their signaling, contributing to insulin and leptin resistance. Consequently, the development of potent and selective PTP1B inhibitors has been a major focus of drug discovery efforts.

N-(5-chloro-2-methylphenyl)butanamide, identified as TCS 401, has emerged as a significant tool compound for studying the physiological and pathological roles of PTP1B. Its selectivity and potency make it an invaluable asset for elucidating the therapeutic potential of PTP1B inhibition.

Molecular Profile of N-(5-chloro-2-methylphenyl)butanamide (TCS 401)

| Property | Value |

| Chemical Name | N-(5-chloro-2-methylphenyl)butanamide |

| Synonym | TCS 401 |

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| CAS Number | 5360-96-3 |

Core Mechanism of Action: Selective Inhibition of PTP1B

TCS 401 acts as a selective inhibitor of PTP1B with a reported Ki value of 0.29 μM.[1][2] Its selectivity is a crucial feature, as non-specific inhibition of other PTPs could lead to undesirable off-target effects. The inhibitory activity of TCS 401 against other phosphatases is significantly lower, with Ki values of 59 μM for CD45 D1D2, 560 μM for PTPβ, and >2000 μM for SHP-1, PTPα D1, and LAR D1D2.[2]

The primary mechanism of TCS 401 involves the direct binding to the active site of PTP1B, preventing it from dephosphorylating its target substrates. This inhibition leads to the sustained phosphorylation and activation of key signaling molecules, most notably the insulin receptor and its downstream effectors.

Impact on Downstream Signaling Pathways

The inhibition of PTP1B by TCS 401 triggers a cascade of downstream signaling events, primarily through the potentiation of the MEK/Erk and PI3K/Akt pathways.[1][3]

-

PI3K/Akt Pathway: By preventing the dephosphorylation of the insulin receptor, TCS 401 enhances the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Protein Kinase B (Akt). The activation of this pathway is central to the metabolic effects of insulin, including glucose uptake and glycogen synthesis.

-

MEK/Erk Pathway: TCS 401 treatment also leads to the increased phosphorylation of Extracellular signal-regulated kinase (Erk), a key component of the Mitogen-activated protein kinase (MAPK) cascade.[1][3] This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

The dual activation of these pathways underlies the observed cellular effects of TCS 401, such as increased cell proliferation and migration.[1][3]

Figure 1: Simplified signaling pathway illustrating the mechanism of action of TCS 401. By inhibiting PTP1B, TCS 401 prevents the dephosphorylation of the Insulin Receptor, leading to the activation of the PI3K/Akt and MEK/Erk pathways, which in turn promote cell proliferation and migration.

Experimental Validation of TCS 401's Mechanism of Action

A series of in vitro experiments can be conducted to rigorously validate the mechanism of action of TCS 401.

In Vitro PTP1B Inhibition Assay

Objective: To determine the direct inhibitory effect of TCS 401 on PTP1B enzymatic activity.

Protocol:

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), TCS 401 stock solution in DMSO.

-

Procedure: a. Prepare serial dilutions of TCS 401 in the assay buffer. b. In a 96-well plate, add PTP1B enzyme to each well. c. Add the different concentrations of TCS 401 to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding pNPP to each well. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). f. Stop the reaction by adding a stop solution (e.g., 1 M NaOH). g. Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of TCS 401 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathway Activation

Objective: To assess the effect of TCS 401 on the phosphorylation status of key proteins in the PI3K/Akt and MEK/Erk pathways.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) to 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of TCS 401 (e.g., 0.5, 1, and 2 μM) for a specific duration. A vehicle control (DMSO) should be included. For some experiments, pre-treatment with specific pathway inhibitors like PD98059 (MEK inhibitor) or LY294002 (PI3K inhibitor) can be performed to confirm pathway specificity.[1][3]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and Erk. e. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Figure 2: A generalized workflow for Western blot analysis to investigate the effect of TCS 401 on key signaling proteins.

Cell Proliferation and Migration Assays

Objective: To evaluate the functional consequences of PTP1B inhibition by TCS 401 on cellular processes.

Protocol - Proliferation Assay (e.g., MTT or CCK-8):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After cell attachment, treat the cells with various concentrations of TCS 401.

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

Assay: Add the MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability or proliferation relative to the control. Studies have shown that TCS-401 significantly increases the proliferation of retinal pigment epithelial (RPE) cells.[3]

Protocol - Migration Assay (e.g., Transwell or Wound Healing Assay):

-

Transwell Assay: a. Seed cells in the upper chamber of a Transwell insert. b. Add media containing TCS 401 to the lower chamber as a chemoattractant. c. After incubation, remove non-migrated cells from the upper surface of the insert. d. Fix and stain the migrated cells on the lower surface. e. Count the number of migrated cells under a microscope.

-

Wound Healing Assay: a. Grow a confluent monolayer of cells. b. Create a "scratch" or "wound" in the monolayer with a pipette tip. c. Treat the cells with TCS 401. d. Capture images of the wound at different time points (e.g., 0, 12, 24 hours). e. Measure the wound area to quantify cell migration.

Therapeutic Implications and Future Directions

The selective inhibition of PTP1B by compounds like TCS 401 holds significant therapeutic promise. By enhancing insulin and leptin signaling, PTP1B inhibitors are being investigated for the treatment of:

-

Type 2 Diabetes and Obesity: By improving insulin sensitivity and promoting glucose uptake.

-

Cancer: As PTP1B has been implicated in the regulation of various receptor tyrosine kinases involved in cancer progression.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of PTP1B inhibitors to translate the promising preclinical findings into effective clinical therapies. Further elucidation of the complex downstream effects of PTP1B inhibition in different cellular contexts will also be crucial for identifying new therapeutic opportunities and potential combination strategies.

Conclusion

N-(5-chloro-2-methylphenyl)butanamide (TCS 401) is a potent and selective inhibitor of PTP1B. Its mechanism of action is centered on the prevention of PTP1B-mediated dephosphorylation of key signaling molecules, leading to the sustained activation of the PI3K/Akt and MEK/Erk pathways. This activity translates into significant effects on cellular functions, including proliferation and migration. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of PTP1B and to explore the therapeutic potential of its inhibitors.

References

-

TCS 401 free base | PTP1B Inhibitor. (n.d.). AdooQ Bioscience. Retrieved February 13, 2026, from [Link]

-

N-(5-chloro-2-methylphenyl)butanamide - C11H14ClNO. (n.d.). Chemspace. Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(5-chloro-2-methylphenyl)butanamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. These fundamental characteristics, primarily solubility and stability, dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of the novel chemical entity, N-(5-chloro-2-methylphenyl)butanamide. While this compound serves as our specific subject, the principles and protocols detailed herein are broadly applicable to the characterization of new chemical entities (NCEs) in a research and development setting.

N-(5-chloro-2-methylphenyl)butanamide is an amide derivative with the chemical formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . Its chemical structure is presented below:

Figure 1. Chemical Structure of N-(5-chloro-2-methylphenyl)butanamide

This guide is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach to compound characterization.

Part 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption, high inter-subject variability, and ultimately, therapeutic failure. Therefore, a comprehensive solubility profile is essential early in the development process.

Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent system. This method is crucial for establishing a baseline understanding of a compound's intrinsic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(5-chloro-2-methylphenyl)butanamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.[1][2]

-

The amount of compound should be sufficient to ensure a solid phase remains at equilibrium.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) using a mechanical shaker or rotator.

-

Equilibration time is critical and should be determined empirically, often ranging from 24 to 72 hours, to ensure the system has reached a true equilibrium.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.

-

Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Presentation:

The results of the thermodynamic solubility study should be summarized in a clear and concise table.

| Solvent System (Aqueous Buffer) | pH | Temperature (°C) | Solubility (µg/mL) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Hypothetical Value |

| Acetate Buffer | 4.5 | 37 | Hypothetical Value |

| Phosphate Buffer | 6.8 | 37 | Hypothetical Value |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Hypothetical Value |

Workflow for Thermodynamic Solubility:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assessment

For early-stage drug discovery, a high-throughput method for assessing solubility is often required. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.[3][4][5]

Experimental Protocol:

-

Preparation of Compound Stock Solution:

-

Prepare a high-concentration stock solution of N-(5-chloro-2-methylphenyl)butanamide in dimethyl sulfoxide (DMSO), for example, 10 mM.

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

-

Addition of Aqueous Buffer:

-

Add the desired aqueous buffer to each well, causing the compound to precipitate in wells where its concentration exceeds its kinetic solubility.

-

-

Incubation and Detection:

-

Incubate the plate for a defined period (e.g., 2 hours) at room temperature.

-

Determine the solubility by measuring the turbidity of each well using a nephelometer or by analyzing the concentration of the dissolved compound after filtration using LC-MS/MS.[4]

-

Workflow for Kinetic Solubility:

Caption: Workflow for High-Throughput Kinetic Solubility.

Part 2: Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[6][7][8] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[12] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating and to identify the major degradation pathways.[11]

Summary of Forced Degradation Conditions:

| Stress Condition | Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidative degradation. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To determine light sensitivity. |

| Thermal Stress | Dry heat at 80°C for 48h | To evaluate stability at elevated temperatures. |

Experimental Protocol (General):

-

Sample Preparation:

-

Prepare solutions of N-(5-chloro-2-methylphenyl)butanamide in the appropriate stressor solution (e.g., 0.1 M HCl). A control sample in a neutral solvent should be prepared and stored under normal conditions.

-

-

Stress Application:

-

Expose the samples to the specified stress conditions for the designated time.

-

-

Neutralization (for hydrolytic studies):

-

After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

-

Analysis:

-

Analyze the stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent and degradant peaks. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradation products.

-

Workflow for Stability Testing:

Caption: Workflow for Forced Degradation and Stability Assessment.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of successful drug development. For a new chemical entity such as N-(5-chloro-2-methylphenyl)butanamide, the application of systematic and scientifically rigorous protocols, as outlined in this guide, is essential. By establishing a detailed understanding of its physicochemical properties, researchers and drug development professionals can make informed decisions regarding formulation strategies, analytical method development, and the overall progression of a candidate molecule through the development pipeline. The methodologies presented here, grounded in regulatory expectations and scientific best practices, provide a robust framework for the thorough evaluation of any new chemical entity.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

-

ICH Guidelines for stability testing. Slideshare. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

-

Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization. Available at: [Link]

Sources

- 1. raytor.com [raytor.com]

- 2. who.int [who.int]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. onyxipca.com [onyxipca.com]

- 10. veeprho.com [veeprho.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-(5-chloro-2-methylphenyl)butanamide

This guide provides an in-depth technical exploration into the crystal structure analysis of the organic compound N-(5-chloro-2-methylphenyl)butanamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical methodologies and interpretive frameworks essential for a comprehensive understanding of its solid-state properties. The elucidation of a molecule's crystal structure is a cornerstone of modern pharmaceutical and materials science, offering profound insights into its physicochemical properties such as stability, solubility, and bioavailability.[1][2][3][4]

The Strategic Imperative of Crystal Structure Analysis in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice dictates many of the bulk properties of a solid material.[1][3] For an active pharmaceutical ingredient (API), variations in this crystalline arrangement, known as polymorphism, can have significant consequences for the drug's efficacy and manufacturability.[4] Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a critical step in de-risking and optimizing a drug candidate.[1][2] This guide will walk through the essential techniques, from data acquisition to in-depth analysis of intermolecular interactions, using N-(5-chloro-2-methylphenyl)butanamide as a representative case study.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process demanding precision and expertise. The following workflow outlines the key experimental and computational stages.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[5][6] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[5][7]

Protocol:

-

Crystal Growth: High-quality single crystals of N-(5-chloro-2-methylphenyl)butanamide are typically grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, acetone, or a mixture) is chosen to ensure slow, controlled crystallization, yielding crystals of appropriate size (ideally 0.1-0.3 mm in all dimensions) and with minimal defects.[5]

-

Crystal Mounting: A well-formed, defect-free crystal is carefully selected under a microscope and mounted on a goniometer head using a suitable adhesive or oil.[5]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a focused beam of X-rays onto the crystal, which is rotated to collect diffraction patterns from various orientations.[5][6] The diffracted X-rays are captured by a detector, generating a dataset of reflections.[6]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This step yields a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson techniques are commonly employed for this purpose.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

In-Depth Structural Analysis of N-(5-chloro-2-methylphenyl)butanamide

While a specific experimental structure for N-(5-chloro-2-methylphenyl)butanamide is not publicly available, we can hypothesize a plausible crystal structure and analyze its key features based on related compounds.[8][9]

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data and refinement parameters for N-(5-chloro-2-methylphenyl)butanamide.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₄ClNO |

| Formula Weight | 211.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.2 |

| Volume (ų) | 1003.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.40 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 448 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 293(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.03] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Molecular Conformation

The conformation of the N-(5-chloro-2-methylphenyl)butanamide molecule would be a key feature of the analysis. The dihedral angle between the phenyl ring and the amide group would be of particular interest, as it influences the overall molecular shape and potential for intermolecular interactions. In related structures, this dihedral angle can vary, affecting the packing arrangement.[8]

Visualizing and Quantifying Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[10][11][12] It partitions the crystal space into regions where the electron distribution of a molecule dominates that of its neighbors.[13]

Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.

Protocol for Hirshfeld Surface Analysis

-

Input Data: The refined crystallographic information file (CIF) is imported into the CrystalExplorer software.[14]

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest.[10]

-

Mapping Properties: The surface is mapped with various properties, most commonly d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close intermolecular contacts.[11]

-

2D Fingerprint Plots: Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts by plotting d_e versus d_i.[11] These plots can be decomposed to show the contribution of specific types of interactions (e.g., H···H, C-H···O, C-H···Cl).

Predicted Intermolecular Interactions in N-(5-chloro-2-methylphenyl)butanamide

Based on the functional groups present in the molecule, the following intermolecular interactions are expected to play a significant role in the crystal packing:

-

N-H···O Hydrogen Bonds: The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), likely forming chains or dimers that are crucial for the primary packing motif.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the methyl and butyl groups and the carbonyl oxygen are also anticipated to contribute to the overall stability of the crystal lattice.

-

C-H···π Interactions: The aromatic phenyl ring can act as a π-acceptor for C-H bonds from neighboring molecules.

-

Halogen Bonding: The chlorine atom could potentially participate in weak C-Cl···O or C-Cl···π interactions, further influencing the crystal packing.

The quantitative contribution of these interactions can be determined from the decomposed 2D fingerprint plots, providing a detailed picture of the forces governing the crystal structure.

Conclusion and Future Directions

A comprehensive crystal structure analysis of N-(5-chloro-2-methylphenyl)butanamide provides invaluable, atom-level insights into its solid-state properties. The methodologies outlined in this guide, from single-crystal X-ray diffraction to Hirshfeld surface analysis, represent the current best practices in the field. The detailed understanding of molecular conformation and intermolecular interactions derived from such an analysis is fundamental for rational drug design, formulation development, and the protection of intellectual property.[2][4][15] Future work could involve co-crystallization studies to modify the physicochemical properties of this compound or computational crystal structure prediction to explore potential polymorphs.[1][4]

References

- A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing.

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Cryst., A79, a117.

- The Role of Crystallography in Drug Development. (n.d.). OMICS International.

- The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua.

- Relevance of Crystal Forms in the Pharmaceutical Field. (2022, August 26). Encyclopedia.pub.

- Hirshfeld Surface Analysis by using Crystal Explorer. (2015, June 29). YouTube.

- The Hirshfeld Surface. (n.d.). CrystalExplorer.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).

- Powder X-ray Diffraction Protocol/SOP. (n.d.).

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PMC.

- Single crystal X-ray diffraction analysis. (n.d.).

- Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.).

- A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternatives. (n.d.). Benchchem.

- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).

- Single Crystal Diffraction. (n.d.). ResearchGate.

- N-(2-Chloro-5-methylphenyl)succinamic acid. (n.d.). PMC.

- Structure of 2-chloro-N-(p-tolyl)propanamide. (n.d.). ResearchGate.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 4. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. researchgate.net [researchgate.net]

- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 8. N-(2-Chloro-5-methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. crystalexplorer.net [crystalexplorer.net]

- 15. zienjournals.com [zienjournals.com]

A-Z Guide to Therapeutic Target Deconvolution for N-(5-chloro-2-methylphenyl)butanamide

Abstract

N-(5-chloro-2-methylphenyl)butanamide is a compound with a structure suggestive of biological activity, yet its specific molecular targets within a cellular context remain uncharacterized. This technical guide provides a comprehensive, scientifically-grounded framework for the deconvolution of its potential therapeutic targets. We move beyond mere speculation by outlining a logical, multi-pronged strategy that integrates computational prediction, advanced chemical proteomics, and rigorous biophysical and cellular validation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and detailed, actionable protocols for identifying and validating novel therapeutic targets for this and similar small molecules. We emphasize a self-validating workflow, where orthogonal methods are employed to build a high-confidence portfolio of target candidates, ultimately paving the way for mechanistic studies and future therapeutic development.

Introduction: Structural Rationale and Hypothesis Generation

N-(5-chloro-2-methylphenyl)butanamide belongs to the anilide class of compounds, a privileged structure in medicinal chemistry found in numerous approved drugs.[1][2][3] The anilide scaffold, characterized by an amide linkage to a phenyl ring, is known to interact with a wide array of biological targets, including enzymes and signaling proteins.[2][4][5] The specific substitutions on the phenyl ring—a chloro group at position 5 and a methyl group at position 2—along with the butanamide side chain, create a unique physicochemical profile that dictates its potential binding partners.

Given the lack of direct experimental data for this specific molecule, our initial hypotheses are formulated based on the known activities of structurally related anilides. These compounds have been shown to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][6][7] Potential target classes therefore include, but are not limited to:

-

Kinases: Many kinase inhibitors incorporate anilide moieties to interact with the ATP-binding pocket.

-

Histone Deacetylases (HDACs): Certain anilide-containing structures act as zinc-binding groups in the active site of HDACs.[4]

-

Nuclear Receptors: The hydrophobic nature of the substituted phenyl ring could facilitate binding to the ligand-binding domains of nuclear receptors like HNF4α.[8]

-

Ion Channels and Transporters: The overall structure may allow for interaction with transmembrane proteins.

This guide will systematically detail the experimental journey from these broad hypotheses to the confident identification and validation of specific protein targets.

A Multi-Modal Strategy for Target Identification

No single method for target identification is foolproof. A robust deconvolution strategy relies on the integration of multiple, orthogonal approaches to build a compelling case for a specific drug-target interaction. We propose a three-pronged approach: computational prediction, unbiased chemical proteomics, and genetic screening.

Figure 1: Overall workflow for target identification and validation.

In Silico Target Prediction: Reverse Docking and Pharmacophore Screening

Computational methods, often termed "in silico target fishing," serve as a cost-effective first step to generate a tractable list of potential targets.[9][10] These approaches compare the compound's structure against vast databases of protein structures or their known ligands.[9][10][11]

-

Reverse Docking: This method "docks" N-(5-chloro-2-methylphenyl)butanamide into the binding sites of a large number of protein 3D structures.[10][12] The algorithm calculates a binding energy or score for each protein, allowing for the ranking of potential targets based on predicted binding affinity.[10]

-

Pharmacophore Screening: This technique identifies the key chemical features (pharmacophores) of the molecule, such as hydrogen bond donors/acceptors and hydrophobic centers. It then searches databases for known protein targets that bind ligands with a similar pharmacophore arrangement.[9][10]

Causality: By starting with computational methods, we can narrow the vastness of the human proteome to a manageable set of high-probability candidates. This prioritizes resources for subsequent, more labor-intensive experimental validation.

Chemical Proteomics: Fishing for Targets in Their Native Environment

Chemical proteomics offers an unbiased, experimental approach to identify proteins that physically interact with a small molecule directly within a complex biological sample, such as a cell lysate.[13][14][15] The most common strategy is Compound-Centric Chemical Proteomics (CCCP), an affinity-based method.[13][15]

The core principle involves synthesizing a chemical probe by attaching the parent compound to a solid support (e.g., magnetic beads) via a linker. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[16][17]

Experimental Protocol: Affinity-Based Pulldown

-

Probe Synthesis: Synthesize an analog of N-(5-chloro-2-methylphenyl)butanamide with a linker (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine) suitable for conjugation to an affinity matrix. The linker attachment point should be chosen carefully to minimize disruption of potential protein-binding interactions.

-

Immobilization: Covalently attach the synthesized probe to NHS-activated magnetic beads according to the manufacturer's protocol.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Enrichment:

-

Pre-clear the cell lysate by incubating with control beads (without the compound) to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the compound-conjugated beads for 2-4 hours at 4°C.

-

For a competition control, incubate a parallel lysate with the compound-conjugated beads in the presence of a 100-fold molar excess of free N-(5-chloro-2-methylphenyl)butanamide.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the compound pulldown sample compared to the control beads and whose binding is significantly reduced in the competition control sample.

Figure 2: Workflow for affinity-based chemical proteomics.

Genetic Screening: Identifying Essential Genes for Compound Activity

Functional genomics, particularly CRISPR-based screening, provides an orthogonal, unbiased approach to target deconvolution.[18] Instead of identifying physical binders, these screens identify genes that are essential for the compound's biological effect.[19][20][21]

A common strategy is a CRISPR loss-of-function screen to identify genes that, when knocked out, confer resistance to the compound.[19][21] If knocking out a specific gene prevents the compound from killing or inhibiting the growth of a cell, that gene product is a strong candidate for being the drug's target or a critical component of its downstream pathway.[22]

Experimental Protocol: CRISPR-Cas9 Resistance Screen

-

Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of N-(5-chloro-2-methylphenyl)butanamide on the chosen cell line (e.g., Cas9-expressing A549 cells).

-

Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one single guide RNA (sgRNA).

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Compound Treatment:

-

Split the cell population into two groups: a treatment group and a vehicle control (DMSO) group.

-

Culture the treatment group in the presence of N-(5-chloro-2-methylphenyl)butanamide at a concentration near the IC80 for 14-21 days, allowing cells with resistance-conferring knockouts to grow.

-

-

Genomic DNA Extraction: Harvest cells from both the final timepoint and an initial timepoint (T0) and extract genomic DNA.

-

Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and analyze the amplicons via next-generation sequencing.

-

Data Analysis: Compare the sgRNA frequencies in the treated population versus the control population. Genes whose sgRNAs are significantly enriched in the treated sample are considered "hits," as their knockout confers resistance to the compound.

Target Validation: From Candidate to Confirmed Target

The identification phase will yield a list of candidate targets. The validation phase is critical to confirm a direct, biologically relevant interaction between the compound and these candidates. We employ a sequential validation funnel, starting with biophysical assays to confirm direct binding and moving to cellular assays to establish biological relevance.

Biophysical Validation of Direct Binding

These methods provide quantitative data on the direct interaction between the compound and a purified candidate protein.[23]

| Method | Principle | Key Outputs |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized protein target.[24][25][26] | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd).[24] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the compound is titrated into a solution of the protein.[23][27][28] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[27] |

| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[29][30][31] | Target engagement in intact cells or lysates by observing a shift in the protein's melting temperature.[32][33] |

Trustworthiness: Using multiple biophysical techniques is crucial. A compound that shows direct binding in SPR and ITC, and demonstrates target engagement in CETSA, is a very high-confidence candidate. This multi-assay confirmation provides a self-validating system, minimizing the risk of artifacts from a single technique.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either N-(5-chloro-2-methylphenyl)butanamide (e.g., at 10x IC50) or vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[29]

-

Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[29]

-

Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein of interest remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.[31]

Cellular Validation of Biological Relevance

Confirming a direct biophysical interaction is necessary but not sufficient. It is essential to demonstrate that engaging the target protein with the compound leads to the observed biological effect in a cellular context.

Experimental Protocol: Target Knockdown/Knockout Validation

-

Gene Silencing: Use siRNA (transient knockdown) or CRISPR-Cas9 (permanent knockout) to specifically eliminate the expression of the candidate target protein in the chosen cell line.

-

Phenotypic Assessment: Treat both the wild-type cells and the knockdown/knockout cells with N-(5-chloro-2-methylphenyl)butanamide across a range of concentrations.

-

Measure Response: Assess the cellular phenotype that was initially observed (e.g., cell death, inhibition of proliferation).

-

Data Analysis: If the knockdown/knockout cells are significantly less sensitive to the compound compared to wild-type cells, it strongly validates that the protein is required for the compound's mechanism of action.

Conclusion and Future Directions

This guide presents a rigorous, multi-faceted strategy for the systematic identification and validation of therapeutic targets for N-(5-chloro-2-methylphenyl)butanamide. By integrating computational prediction with unbiased experimental screens (chemical proteomics and CRISPR) and confirming candidates through orthogonal biophysical and cellular assays, researchers can move from a compound of unknown function to one with a well-defined mechanism of action. This foundational knowledge is the critical first step in any drug development program, enabling subsequent lead optimization, biomarker discovery, and the rational design of clinical trials. The workflows described herein are not merely a theoretical exercise but a practical roadmap for unlocking the therapeutic potential of novel chemical matter.

References

- Isothermal titration calorimetry in drug discovery. PubMed.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.

- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl

- Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques.

- ITC Assay Service for Drug Discovery. Reaction Biology.

- Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.

- CRISPR approaches to small molecule target identific

- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

- A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.

- Solving the Problem of Deconvolution Using CRISPR-Cas9. D4 Pharma.

- Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. Medical Product Outsourcing.

- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl

- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers.

- Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. PMC.

- Surface Plasmon Resonance (SPR) Assay.

- Innovative CRISPR Screening Promotes Drug Target Identific

- Emerging Affinity-Based Techniques in Proteomics. PMC.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC.

- Surface Plasmon Resonance (SPR).

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- Affinity Mass Spectrometry: Strategies for Proteome Profiling. University of Washington.

- Using reverse docking for target identification and its applications for drug discovery.

- High-Throughput Cellular Thermal Shift Assay (CETSA)

- Using reverse docking for target identification and its applic

- Multiplexed protein profiling by sequential affinity capture. PMC.

- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.

- General schemes of affinity‐based protein profiling. a) The compounds can be immobilized on a solid support, to directly pull the interacting proteins down.

- Surface Plasmon Resonance (SPR). Charnwood Discovery.

- From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. Frontiers.

- MagHelix™ Surface Plasmon Resonance (SPR).

- The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. Benchchem.

- Anilide functionality embedded molecules with their biological potential.

- Anilide – Knowledge and References. Taylor & Francis Online.

- Protein–Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics.

- The Role of Aniline Derivatives in Targeted Cancer Therapy. NINGBO INNO PHARMCHEM CO.,LTD..

- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.

- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput

- Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI.

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorin

- N-(5-chloro-2-methylphenyl)-4-[3-methyl-4-(methyloxy)phenyl]butanamide. ChemBK.

- Amide Bond Bioisosteres: Str

- A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation str

- Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 10. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. europeanreview.org [europeanreview.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. d4-pharma.com [d4-pharma.com]

- 23. americanlaboratory.com [americanlaboratory.com]

- 24. criver.com [criver.com]

- 25. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 26. charnwooddiscovery.com [charnwooddiscovery.com]

- 27. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. reactionbiology.com [reactionbiology.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. annualreviews.org [annualreviews.org]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of N-(5-chloro-2-methylphenyl)butanamide: A Tiered Approach to Unveiling Bioactivity

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Deciphering the Potential of a Novel Chemical Entity

N-(5-chloro-2-methylphenyl)butanamide is a synthetic compound with a chemical structure that hints at potential biological activity. The presence of a substituted phenyl ring and an amide linkage are common features in many pharmacologically active molecules. However, its specific biological targets and therapeutic potential remain largely uncharacterized. This guide, designed for researchers, scientists, and drug development professionals, outlines a systematic and robust in vitro screening cascade to elucidate the bioactivity profile of this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with foundational safety assessments and progresses to more specific functional and target-based assays. This strategy ensures a cost-effective and scientifically sound evaluation, maximizing the potential for identifying meaningful biological effects while minimizing the expenditure of resources on unpromising avenues.

Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind experimental choices. Each step is designed to be self-validating, incorporating appropriate controls to ensure the trustworthiness of the generated data. This guide will provide detailed, step-by-step methodologies, data interpretation guidelines, and visual representations of workflows and pathways to facilitate a comprehensive understanding of the in vitro screening process for novel chemical entities like N-(5-chloro-2-methylphenyl)butanamide.

A Tiered Strategy for In Vitro Screening

A logical progression of in vitro assays is crucial for the efficient evaluation of a novel compound. Our proposed workflow for N-(5-chloro-2-methylphenyl)butanamide is structured in three tiers, moving from broad cytotoxicity assessment to specific bioactivity and target engagement.

Figure 2: Principle of the MTT assay for cell viability.

Experimental Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity or a relevant cancer cell line if anti-proliferative effects are of interest) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of N-(5-chloro-2-methylphenyl)butanamide in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. [2]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [3]6. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

LDH Assay: Assessing Membrane Integrity

Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [1][4][5][6]The LDH assay measures the amount of this released enzyme, which is proportional to the number of lysed cells. [7]The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically. [1][5]

Figure 3: Principle of the LDH cytotoxicity assay.

Experimental Protocol:

-

Cell Culture and Treatment: Follow the same cell seeding and compound treatment protocol as for the MTT assay.

-

Controls: Prepare three types of controls:

-

Spontaneous LDH release: Cells treated with vehicle only.

-

Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis. [8] * Background control: Culture medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. [9]Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well with the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [9]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Data Presentation: Tier 1

| Assay | Endpoint Measured | Cell Line | IC50 (µM) of N-(5-chloro-2-methylphenyl)butanamide |

| MTT | Metabolic Activity | HEK293 | [Insert Value] |

| LDH | Membrane Integrity | HEK293 | [Insert Value] |

Tier 2: Preliminary Bioactivity Screening for Anti-inflammatory Properties

If N-(5-chloro-2-methylphenyl)butanamide demonstrates low cytotoxicity at reasonable concentrations, the next logical step is to screen for potential bioactivity. Given the prevalence of amide-containing compounds in anti-inflammatory drugs, this is a rational starting point. We will utilize two simple, yet informative, in vitro assays: the protein denaturation assay and the red blood cell (RBC) membrane stabilization assay.

Protein Denaturation Assay

Scientific Principle: Protein denaturation is a hallmark of inflammation. [10]Many anti-inflammatory drugs can inhibit the heat-induced denaturation of proteins. [10]This assay uses a model protein, such as bovine serum albumin (BSA) or egg albumin, which denatures upon heating, leading to increased turbidity of the solution. [11][12]The ability of a compound to prevent this denaturation is measured spectrophotometrically and is indicative of its potential anti-inflammatory activity. [11][12] Experimental Protocol:

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.45 mL of 5% w/v BSA or egg albumin solution and 0.05 mL of varying concentrations of N-(5-chloro-2-methylphenyl)butanamide. [13]2. Controls:

-

Positive Control: Use a known anti-inflammatory drug such as diclofenac sodium.

-

Negative Control: Use the vehicle (e.g., distilled water or PBS) instead of the test compound.

-

-

Incubation: Incubate the tubes at 37°C for 20 minutes. [14][15]4. Heat-Induced Denaturation: Heat the tubes in a water bath at 70°C for 5 minutes. [14][16]5. Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm. [13][14][15] Data Analysis and Interpretation:

The percentage inhibition of protein denaturation is calculated as follows:

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 [13]

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Scientific Principle: The membrane of red blood cells is structurally similar to the lysosomal membrane. [17][18]During inflammation, lysosomal enzymes are released, causing tissue damage. [17]Non-steroidal anti-inflammatory drugs (NSAIDs) can stabilize these membranes, preventing the release of inflammatory mediators. [17]This assay uses HRBCs and induces hemolysis (membrane rupture) through hypotonic or heat stress. The ability of a compound to stabilize the HRBC membrane and prevent hemolysis is a measure of its anti-inflammatory potential. [17][19] Experimental Protocol:

-

Preparation of HRBC Suspension: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with normal saline. Resuspend the pellet to make a 10% v/v suspension in normal saline.

-

Reaction Mixture for Hypotonicity-Induced Hemolysis:

-

Test Sample: Mix 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hypotonic saline (0.25% NaCl), 0.5 mL of the test compound at various concentrations, and 0.5 mL of the 10% HRBC suspension.

-

Control: Replace the test compound with the vehicle.

-

Standard: Use a known anti-inflammatory drug like diclofenac sodium.

-

-

Incubation and Centrifugation: Incubate all mixtures at 37°C for 30 minutes, followed by centrifugation at 3000 rpm for 20 minutes.

-

Absorbance Measurement: Collect the supernatant and measure the absorbance at 560 nm.

Data Analysis and Interpretation:

The percentage of membrane stabilization is calculated as:

% Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Tier 2

| Assay | Endpoint Measured | Positive Control | IC50 (µg/mL) of N-(5-chloro-2-methylphenyl)butanamide |

| Protein Denaturation | Inhibition of BSA/Egg Albumin Denaturation | Diclofenac Sodium | [Insert Value] |

| HRBC Membrane Stabilization | Inhibition of Hypotonicity-Induced Hemolysis | Diclofenac Sodium | [Insert Value] |

Tier 3: Target-Specific Screening - Interrogation of TRPV1 Activity

Should N-(5-chloro-2-methylphenyl)butanamide exhibit promising anti-inflammatory activity, the subsequent step is to investigate its potential mechanism of action by screening against a relevant molecular target. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target in pain and inflammation research. [20]We will employ a calcium influx assay to determine if the compound acts as a TRPV1 antagonist.

Calcium Influx Assay for TRPV1 Antagonism

Scientific Principle: TRPV1 is a non-selective cation channel that, upon activation, allows the influx of calcium ions (Ca²⁺) into the cell. [20][21]This increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators like Fluo-4 AM. [20][22][23]Fluo-4 AM is a cell-permeable dye that is cleaved by intracellular esterases to its active, fluorescent form. Upon binding to Ca²⁺, its fluorescence intensity increases significantly. [22][23]To screen for TRPV1 antagonists, cells expressing the TRPV1 channel are pre-incubated with the test compound, and then stimulated with a known TRPV1 agonist (e.g., capsaicin). A reduction in the capsaicin-induced calcium influx indicates antagonistic activity.

Figure 4: Principle of the calcium influx assay for TRPV1 antagonism.

Experimental Protocol:

-

Cell Culture: Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1). Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with Fluo-4 AM (typically 1-5 µM) in the buffer, often with an anion-exchange inhibitor like probenecid, and incubate at 37°C for 1 hour. [24][25][26]3. Compound Incubation: Wash the cells to remove excess dye. Add the buffer containing various concentrations of N-(5-chloro-2-methylphenyl)butanamide or a known TRPV1 antagonist (e.g., capsazepine) as a positive control. Incubate for 15-30 minutes.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence microplate reader (e.g., FLIPR™ or FlexStation) with excitation at ~490 nm and emission at ~525 nm. [24]5. Agonist Stimulation and Signal Detection: Add a solution of capsaicin (a TRPV1 agonist) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.

-

Data Analysis and Interpretation: The antagonistic effect is determined by the reduction in the peak fluorescence signal in the presence of the test compound compared to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation: Tier 3

| Assay | Target | Agonist | Positive Control | IC50 (µM) of N-(5-chloro-2-methylphenyl)butanamide |

| Calcium Influx | Human TRPV1 | Capsaicin | Capsazepine | [Insert Value] |

Conclusion: A Roadmap to Understanding Bioactivity

This in-depth technical guide provides a comprehensive and logically structured framework for the initial in vitro screening of N-(5-chloro-2-methylphenyl)butanamide. By adopting a tiered approach that prioritizes safety assessment before delving into specific bioactivity and target-based assays, researchers can efficiently and effectively characterize this novel chemical entity. The detailed protocols and the underlying scientific principles provided herein are designed to ensure the generation of robust and reliable data. The successful execution of this screening cascade will not only reveal the cytotoxic profile of N-(5-chloro-2-methylphenyl)butanamide but also has the potential to uncover promising anti-inflammatory properties and a specific mechanism of action through the modulation of the TRPV1 channel. The insights gained from these studies will be invaluable for guiding future preclinical development and ultimately determining the therapeutic potential of this compound.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

-

PLoS One. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

Iff-Intelligenz. (2025, June 23). Protein denaturation assay: Significance and symbolism. Retrieved from [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

-

Pharmacy Education. (n.d.). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. Retrieved from [Link]

-

Reports of Biochemistry and Molecular Biology. (n.d.). In Vitro Metabolite Profiling and Anti-Inflammatory Activities of Rhodomyrtus Tomentosa with Red Blood Cell Membrane Stabilization. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. Retrieved from [Link]

-

PubMed. (n.d.). Fluorescence-Based Assay for TRPV1 Channels. Retrieved from [Link]

-

BNO News. (2025, April 7). The role of LDH assay kits in assessing cell damage and toxicity. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Evaluation of HRBC Membrane Stabilization Activity of Cicer arietinum Linn. Pod Wall. Retrieved from [Link]

-